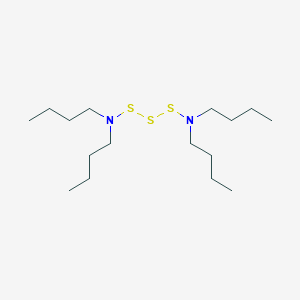
Chitosan N-(carboxymethyl); Carboxymethylchitosan; N-Carboxymethylchitosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitosan, N-(carboxymethyl) is a derivative of chitosan, which is a natural biopolymer derived from chitin. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. Chitosan, N-(carboxymethyl) is known for its enhanced water solubility, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chitosan, N-(carboxymethyl) is typically synthesized through the reaction of chitosan with glyoxylic acid. The process involves the formation of an imine intermediate, which is then reduced to form the final product. The reaction can be carried out using sodium borohydride or sodium cyanoborohydride as reducing agents .
Reductive Alkylation Method:
Industrial Production Methods
Industrial production of Chitosan, N-(carboxymethyl) follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Chitosan: Chitosan is derived from chitin through deacetylation.
Carboxymethylation: Chitosan is reacted with glyoxylic acid and reduced to form Chitosan, N-(carboxymethyl).
Purification: The product is purified through filtration, washing, and drying to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chitosan, N-(carboxymethyl) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced further to modify its properties.
Substitution: Reacts with different substituents to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or sodium cyanoborohydride.
Substitution: Various alkylating or acylating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions with different functional groups.
Applications De Recherche Scientifique
Chitosan, N-(carboxymethyl) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and in the synthesis of various compounds.
Biology: Employed in cell culture, tissue engineering, and as a bioadhesive.
Medicine: Utilized in drug delivery systems, wound healing, and as an antimicrobial agent.
Industry: Applied in water treatment, food preservation, and as a biodegradable film .
Mécanisme D'action
Chitosan, N-(carboxymethyl) exerts its effects through several mechanisms:
Antimicrobial Action: Binds to the negatively charged bacterial cell wall, altering its permeability and inhibiting DNA replication.
Drug Delivery: Enhances drug permeation by modifying the structure of the stratum corneum and increasing water content.
Wound Healing: Promotes cell proliferation and tissue regeneration by interacting with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl Cellulose: Another carboxymethylated polysaccharide with similar water solubility and biocompatibility.
Hydroxyethyl Chitosan: A derivative of chitosan with enhanced solubility and similar applications.
Sulfated Chitosan: Known for its anticoagulant properties and used in biomedical applications .
Uniqueness
Chitosan, N-(carboxymethyl) stands out due to its:
Enhanced Water Solubility: Compared to native chitosan, it is more soluble in water, making it easier to use in various applications.
Biocompatibility and Biodegradability: Safe for use in biomedical applications and environmentally friendly.
Versatility: Can be modified to form various derivatives with specific properties for targeted applications
Propriétés
Formule moléculaire |
C17H30N2O11 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
2-[[(2R,3R,5S,6R)-5-[(2R,3R,5S,6R)-3-(carboxymethylamino)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C17H30N2O11/c1-27-10-3-9(19-5-15(24)25)17(30-12(10)6-20)29-11-2-8(18-4-14(22)23)16(26)28-13(11)7-21/h8-13,16-21,26H,2-7H2,1H3,(H,22,23)(H,24,25)/t8-,9-,10+,11+,12-,13-,16-,17-/m1/s1 |
Clé InChI |
WCBZGVKKYHFGTB-JOHLXDAUSA-N |
SMILES isomérique |
CO[C@H]1C[C@H]([C@@H](O[C@@H]1CO)O[C@H]2C[C@H]([C@@H](O[C@@H]2CO)O)NCC(=O)O)NCC(=O)O |
SMILES canonique |
COC1CC(C(OC1CO)OC2CC(C(OC2CO)O)NCC(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)



![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)


